Solanesol

Übersicht

Beschreibung

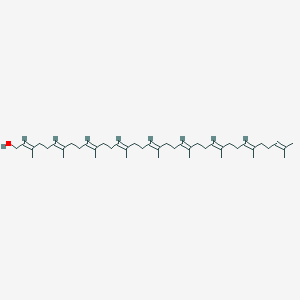

Solanesol is a long-chain polyisoprenoid alcohol composed of nine isoprene units. It is primarily found in solanaceous crops such as tobacco, tomato, potato, eggplant, and pepper plants . This compound is notable for its role as an intermediate in the synthesis of important bioactive molecules like coenzyme Q10 and vitamin K2 . This compound is a waxy white solid at room temperature, nonpolar or weakly polar, and is insoluble in water but soluble in organic solvents like hexane, chloroform, and acetone .

Wissenschaftliche Forschungsanwendungen

Solanesol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

5. Wirkmechanismus

This compound übt seine Wirkungen über verschiedene molekulare Ziele und Signalwege aus. So konnte gezeigt werden, dass this compound die Expression von Hämoxygenase-1 induziert, einem Enzym, das eine entscheidende Rolle beim zellulären Schutz vor oxidativem Stress und Entzündungen spielt . Zusätzlich verbessert this compound mitochondriale Komplexe wie die Aktivität des Coenzym-Q10-Enzyms, was zur Abschwächung von Entzündungen und oxidativem Schaden beiträgt .

Wirkmechanismus

Target of Action

Solanesol, a long-chain polyisoprenoid alcohol compound with nine isoprene units, primarily targets the biochemical pathways involved in oxidative stress and inflammation . It has been shown to increase the expression of HO-1, an enzyme that plays an important role in cytoprotection against oxidative stress and inflammation .

Mode of Action

This compound interacts with its targets by inducing the expression of HO-1 both at the mRNA and protein levels, resulting in increased HO-1 activity . This interaction leads to changes in the cellular environment, promoting cytoprotection against oxidative stress and inflammation.

Biochemical Pathways

This compound affects the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway, which is involved in its biosynthesis . The key enzymes in this compound biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway . Their overexpression is favorable for downstream metabolic flow, further promoting the synthesis of downstream metabolites, such as this compound .

Pharmacokinetics

The pharmacokinetic properties of this compound and its derivatives are yet to be fully determined . This compound is known to possess strong free radical absorption ability and antioxidant activity due to the presence of several non-conjugated double bonds . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The action of this compound results in improved motor performance and cognitive behavior-related tasks, restoration of histopathological changes, improvement of mitochondrial complexes such as coenzyme-Q10 enzyme activity, and attenuation of inflammatory and oxidative damage to the brain .

Action Environment

The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, moderate shading, long-wavelength/extended irradiation, and rare earth element treatment could increase this compound content in tobacco leaves . Additionally, moderately high temperatures can promote this compound accumulation through an increase in the net photosynthesis rate of tobacco leaves .

Biochemische Analyse

Biochemical Properties

Solanesol interacts with several enzymes, proteins, and other biomolecules. It has been found to bind to palmitic acid, linoleic acid, linolenic acid, myristic acid, and oleic acid, as well as ethyl acetate, caprylic acid, capric acid, and phytosterols . This compound also induces the expression of heme oxygenase-1 (HO-1), an enzyme that plays a crucial role in cytoprotection against oxidative stress and inflammation .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It possesses strong free radical absorption ability and antioxidant activity . Notably, this compound’s anti-inflammatory, neuroprotective, and antimicrobial activities have been previously demonstrated . This compound treatment significantly improved motor performance and cognitive behavior-related tasks, restored histopathological changes, improved mitochondrial complexes such as coenzyme-Q10 enzyme activity, and attenuated inflammatory and oxidative damage to the rat brain .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It induces the expression of HO-1 both at the mRNA and protein levels, resulting in increased HO-1 activity in cells . This suggests that this compound can influence gene expression and enzyme activation.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This compound treatment significantly improved motor performance and cognitive behavior-related tasks in rats

Metabolic Pathways

This compound is involved in various metabolic pathways. Its biosynthesis occurs in plastids of higher plants via the 2-C-methyl-D-erythritol-4-phosphate (MEP) pathway . The key enzymes in this compound biosynthesis, including 1-deoxy-D-xylulose-5-phosphate synthase, 1-deoxy-D-xylulose-5-phosphate-reductoisomerase, isopentenyl pyrophosphate isomerase, and solanesyl diphosphate synthase, are also important regulators of the MEP pathway .

Transport and Distribution

It is known that this compound’s accumulation in plants is influenced by genetic and environmental factors .

Subcellular Localization

It is known that this compound biosynthesis occurs in plastids of higher plants , suggesting that this compound may be localized within plastids.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The chemical synthesis of solanesol is challenging due to its long carbon chain and multiple double bonds. Therefore, this compound is primarily extracted from solanaceous crops, particularly tobacco leaves . The extraction process involves several steps, including solvent extraction, purification, and crystallization .

Industrial Production Methods: Industrial production of this compound mainly relies on the extraction from tobacco leaves. The process involves drying the leaves, grinding them into a fine powder, and then using solvents like hexane or ethanol to extract this compound. The extract is then purified through various chromatographic techniques to obtain pure this compound .

Analyse Chemischer Reaktionen

Reaktionstypen: Solanesol unterliegt verschiedenen chemischen Reaktionen, darunter Oxidations-, Reduktions- und Substitutionsreaktionen. Diese Reaktionen werden durch das Vorhandensein mehrerer nicht-konjugierter Doppelbindungen in seiner Struktur ermöglicht .

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid können zur Oxidation von this compound verwendet werden, was zur Bildung verschiedener oxidierter Derivate führt.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können zur Reduktion von this compound verwendet werden, was zur Bildung reduzierter Derivate führt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, sind oxidierte Derivate, reduzierte Derivate und substituierte Derivate, die verschiedene Anwendungen in der Pharmazie und anderen Industrien haben .

Vergleich Mit ähnlichen Verbindungen

Solanesol ist aufgrund seiner langkettigen Polyisoprenoidstruktur und seiner Rolle als Zwischenprodukt bei der Synthese von bioaktiven Molekülen einzigartig. Ähnliche Verbindungen sind:

Vitamin K2: Eine weitere Polyisoprenoidverbindung, Vitamin K2, ist essentiell für die Blutgerinnung und die Knochengesundheit.

Terpene und Terpenoide: Dies ist eine große Klasse organischer Verbindungen, die aus Isopreneinheiten abgeleitet sind, ähnlich wie this compound, und verschiedene biologische Aktivitäten aufweisen.

Zusammenfassend lässt sich sagen, dass this compound eine vielseitige Verbindung mit bedeutenden Anwendungen in Chemie, Biologie, Medizin und Industrie ist. Seine einzigartige Struktur und seine bioaktiven Eigenschaften machen es zu einem wertvollen Zwischenprodukt bei der Synthese wichtiger bioaktiver Moleküle.

Biologische Aktivität

Solanesol is a naturally occurring polyisoprenoid alcohol predominantly found in the tobacco plant and other Solanaceae family members. Its unique structure and properties have garnered attention for various biological activities, including antioxidant, anti-inflammatory, neuroprotective, antimicrobial, and anticancer effects. This article explores the biological activity of this compound, presenting detailed research findings, case studies, and data tables to elucidate its medicinal potential.

Chemical Structure and Properties

This compound is characterized by a long hydrocarbon chain with multiple double bonds, which contribute to its biological activities. The presence of non-conjugated double bonds enhances its ability to scavenge free radicals, making it a potent antioxidant.

Antioxidant Activity

This compound exhibits strong antioxidant properties, comparable to Trolox, particularly in scavenging superoxide anions and hydroxyl radicals. Research has shown that this compound can induce the expression of heme oxygenase-1 (HO-1), an enzyme crucial for cellular protection against oxidative stress. For instance:

- Study by Yao et al. demonstrated that this compound protected human hepatic L02 cells from ethanol-induced oxidative injury by upregulating HO-1 and heat shock protein 70 .

Anti-inflammatory Effects

This compound has been shown to modulate inflammatory responses through various mechanisms:

- In vitro studies indicated that this compound could inhibit lipopolysaccharide-stimulated cytokine production via activation of p38 MAPK and Akt signaling pathways .

- In vivo research involving rats with ligature-induced periodontitis revealed that this compound administration reduced systemic oxidative stress and pro-inflammatory cytokine levels .

Neuroprotective Potential

Recent studies highlight the neuroprotective effects of this compound:

- Research by Matthews et al. indicated that this compound improved behavioral deficits in a rat model of intracerebral hemorrhage when administered alone or in combination with standard therapies like Donepezil and Memantine .

- Another study found that this compound treatment restored mitochondrial function and reduced inflammatory markers in the brain, suggesting its potential as a therapeutic agent for neurodegenerative diseases .

Antimicrobial Activity

This compound also exhibits significant antimicrobial properties:

- It has been reported to possess antibacterial, antifungal, and antiviral activities against various pathogens. A review highlighted its effectiveness against drug-resistant strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been extensively studied:

- Xiao et al. synthesized diacid solanesyl 5-fluorouracil ester derivatives that demonstrated promising antitumor activity with low toxicity .

- Molecular dynamics simulations have confirmed this compound's interaction with focal adhesive kinase, indicating its role as an anticancer agent through modulation of cell signaling pathways .

Table: Summary of Biological Activities of this compound

Neuroprotective Effects in Rats

A pivotal study investigated the effects of long-term administration of this compound on rats subjected to intracerebral hemorrhage. The results indicated significant improvements in behavioral and neurochemical deficits when this compound was administered alongside conventional treatments.

Antioxidant Activity in Hepatic Cells

Research demonstrated that this compound could mitigate ethanol-induced oxidative damage in hepatic cells by enhancing cellular antioxidant defenses through HO-1 upregulation.

Eigenschaften

IUPAC Name |

(2E,6E,10E,14E,18E,22E,26E,30E)-3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H74O/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)33-18-34-45(10)35-36-46/h19,21,23,25,27,29,31,33,35,46H,11-18,20,22,24,26,28,30,32,34,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-33+,45-35+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFPLNGZPBSKHHQ-MEGGAXOGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCO)C)C)C)C)C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CO)/C)/C)/C)/C)/C)/C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H74O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60884580 | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

631.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13190-97-1 | |

| Record name | Solanesol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13190-97-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Solanesol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013190971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60884580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6,10,14,18,22,26,30,34-Hexatriacontanonaen-1-ol, 3,7,11,15,19,23,27,31,35-nonamethyl-, (2E,6E,10E,14E,18E,22E,26E,30E) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SOLANESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FF31XTR2N4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.